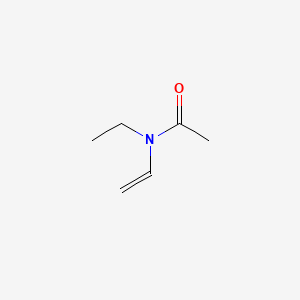

Acetamide, N-ethyl-N-vinyl-

Description

Overview of N-Vinyl Amides: Fundamental Structures and Research Significance in Contemporary Chemistry

N-vinyl amides are a class of organic compounds characterized by a vinyl group (–CH=CH₂) directly attached to the nitrogen atom of an amide functionality. This arrangement results in a unique electronic structure that influences their reactivity. Amides can exist as a mixture of cis and trans isomers due to the partial double-bond character of the C–N bond. The equilibrium between these isomers, which is influenced by the substituents on the nitrogen and acyl group, can have a significant effect on the polymerization behavior of the monomer. tandfonline.comresearchgate.net For instance, N-vinylformamide (NVF), the simplest member of the family, exists predominantly in the more reactive trans conformation, while N-substituted derivatives often favor the sterically and electronically hindered cis conformation, which can decrease reactivity in polymerization. tandfonline.comresearchgate.net

The research significance of N-vinyl amides is substantial, primarily driven by their role as versatile monomers. They can undergo polymerization through both radical and cationic mechanisms to produce a wide array of polymers with tunable properties. tandfonline.com These polymers often exhibit hydrophilicity, biocompatibility, and low toxicity, making them valuable in biomedical fields for applications like drug delivery systems and hydrogels. solubilityofthings.com Beyond polymerization, the vinyl group is susceptible to various chemical transformations, including palladium-catalyzed substitutions, cycloadditions, and nickel-catalyzed carbodifunctionalization, establishing N-vinyl amides as important building blocks in organic synthesis. solubilityofthings.comacs.orgrsc.orgacs.org Their utility spans diverse areas, including material science, polymer chemistry, and the development of specialty polymers for coatings and adhesives. researchgate.netsolubilityofthings.com

Historical Trajectory of Research on N-Ethyl-N-Vinylacetamides and Related N-Vinyl Amide Subclasses

The investigation into N-vinyl amides dates back to the mid-20th century. Early methods for producing these monomers, such as the pyrolysis of N-(β-acetoxyethyl) derivatives, were often inefficient and resulted in low yields of impure products. google.com A key breakthrough was the development of methods involving the vinylation of amides with acetylene, although this too could be low-yielding. google.com Significant progress in the synthesis of N-vinyl amides occurred in the latter half of the century with the advent of processes involving the cracking or pyrolysis of N-α-alkoxyethyl amide precursors, a topic explored in numerous patents from the 1970s and 1980s. google.comgoogle.com

While much of the commercial and academic focus has been on monomers like N-vinylpyrrolidone (NVP) and N-vinylacetamide (NVA), N-substituted derivatives such as N-methyl-N-vinylacetamide and the subject of this article, N-ethyl-N-vinylacetamide, also garnered interest. N-vinyl-N-methylacetamide was identified as a polymerizable monomer in patent literature by 1963. google.com N-vinylacetamide was first introduced in the United States in 1967, but its successful industrialization was not achieved until 1997. wikipedia.org The historical development for N-ethyl-N-vinylacetamide is less specifically documented, with its trajectory being closely tied to the broader advancements in the synthesis and understanding of the entire N-vinyl amide class. Research in the 1970s already began to explore the synthetic utility of these compounds beyond polymerization, as evidenced by a 1978 study on palladium-catalyzed vinylic substitution reactions. acs.org

Current Research Landscape and Definitive Knowledge Gaps Pertaining to Acetamide (B32628), N-ethyl-N-vinyl-

The current research landscape for N-vinyl amides is vibrant and focused on leveraging their unique reactivity for advanced applications. A major area of investigation is controlled polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) and organotellurium-mediated radical polymerization (TERP), to synthesize polymers with well-defined architectures and molecular weights. acs.orgresearchgate.net There is also significant interest in using N-vinyl amides as synthons for complex molecules. Recent examples include their use in visible-light-induced photoredox catalysis to form oxazolines and in nickel-catalyzed reactions to produce valuable γ-amino acids. rsc.orgacs.orgresearchgate.net The resulting polymers are continuously being explored for high-value applications, particularly in the biomedical sector.

Despite this progress, definitive knowledge gaps exist specifically for Acetamide, N-ethyl-N-vinyl- . While its fundamental properties are known, it remains significantly less studied than its N-methyl, N-vinylformamide, and N-vinylpyrrolidone counterparts. Specific knowledge gaps include:

Controlled Polymerization: There is a lack of comprehensive studies on the controlled polymerization of N-ethyl-N-vinylacetamide to produce well-defined homopolymers and block copolymers.

Comparative Reactivity: The precise influence of the N-ethyl group versus an N-methyl or N-hydrogen on polymerization kinetics, reactivity in cycloaddition or cross-coupling reactions, and the properties of the resulting polymers is not thoroughly understood.

Polymer Properties: Detailed characterization of poly(N-ethyl-N-vinylacetamide), including its solution behavior, thermal stability, and mechanical properties, is limited.

Biocompatibility and Biodegradation: While derivatives are suggested to have biocompatible properties, specific data for poly(N-ethyl-N-vinylacetamide) is scarce. solubilityofthings.com Furthermore, as with many synthetic polymers, its environmental fate and biodegradability are largely unexplored, a notable gap in the context of sustainable chemistry. solubilityofthings.comresearchgate.net

Rationale and Scope of a Comprehensive Research Study on Acetamide, N-ethyl-N-vinyl-

The identified knowledge gaps provide a strong rationale for a comprehensive research study on Acetamide, N-ethyl-N-vinyl-. Such a study is warranted to unlock its potential as a specialty monomer for advanced materials. By systematically investigating its synthesis, polymerization, and reactivity, its unique properties can be mapped and exploited. The potential for creating novel biocompatible polymers for biomedical applications provides a particularly compelling motivation for focused research. solubilityofthings.com

The scope of a comprehensive study should encompass several key areas:

Optimized Synthesis: Development of a high-yield, high-purity synthetic route suitable for producing monomer-grade N-ethyl-N-vinylacetamide.

Detailed Monomer Characterization: Thorough analysis of its physicochemical properties.

Polymerization Studies: Investigation of its polymerization behavior under various conditions, with a focus on modern controlled radical polymerization techniques to synthesize well-defined polymers.

Polymer Characterization: In-depth analysis of the resulting poly(N-ethyl-N-vinylacetamide), including its molecular, thermal, and solution properties.

Reactivity Profiling: Exploration of its utility as a building block in key organic transformations to create functionalized small molecules and materials.

Application-Oriented Evaluation: Preliminary assessment of the polymer's biocompatibility and biodegradability to gauge its suitability for biomedical and environmentally conscious applications.

Compound Data Tables

Table 1: Physicochemical Properties of Acetamide, N-ethyl-N-vinyl-

| Property | Value | Reference |

| IUPAC Name | N-ethyl-N-vinylacetamide | solubilityofthings.com |

| CAS Number | 3258-84-2 | solubilityofthings.com |

| Molecular Formula | C₆H₁₁NO | solubilityofthings.com |

| Molecular Weight | 113.16 g/mol | solubilityofthings.com |

| Physical State | Liquid (at room temp.) | solubilityofthings.com |

| Appearance | Colorless to pale yellow liquid | solubilityofthings.com |

| Density | 0.940 g/cm³ | solubilityofthings.com |

| Melting Point | -34.0 °C (239.15 K) | solubilityofthings.com |

| Boiling Point | 206.0 °C (479.15 K) | solubilityofthings.com |

Table 2: Solubility Profile of Acetamide, N-ethyl-N-vinyl-

| Solvent | Solubility | Notes | Reference |

| Water | Moderate | The polar amide group and ability to form hydrogen bonds contribute to its solubility. | solubilityofthings.com |

| Ethanol | High | Shows a high affinity for polar organic solvents. | solubilityofthings.com |

| Acetone | High | Shows a high affinity for polar organic solvents. | solubilityofthings.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

3195-79-7 |

|---|---|

Molecular Formula |

C6H11NO |

Molecular Weight |

113.16 g/mol |

IUPAC Name |

N-ethenyl-N-ethylacetamide |

InChI |

InChI=1S/C6H11NO/c1-4-7(5-2)6(3)8/h4H,1,5H2,2-3H3 |

InChI Key |

GORGQKRVQGXVEB-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C=C)C(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Acetamide, N Ethyl N Vinyl

Strategies for Regioselective N-Vinylation of N-Ethylacetamides

Direct N-vinylation of N-ethylacetamide offers a more atom-economical route to the target molecule. Research in this area has explored both catalytic and non-catalytic approaches to achieve regioselective vinyl group introduction at the nitrogen atom.

Transition metal catalysis has emerged as a powerful tool for the N-vinylation of amides. Various catalytic systems have been developed, with copper and palladium complexes showing particular promise.

A notable example is the use of a CuF2/4-dimethylaminopyridine (DMAP) catalytic system for the N-vinylation of amides using vinylsilanes at room temperature. organic-chemistry.orgnih.govresearchgate.net This method is advantageous as it avoids the need for harsh conditions typically associated with the use of acetylene gas. organic-chemistry.org The proposed mechanism involves the formation of a reactive copper(II) complex, [Cu(DMAP)4Cl2], which facilitates the vinyl transfer. organic-chemistry.org While this methodology has been successfully applied to a range of amides, its specific application to N-ethylacetamide would require optimization of reaction conditions.

Table 1: Representative Catalytic Systems for N-Vinylation of Amides

| Catalyst System | Vinyl Source | Key Features | Reference |

|---|---|---|---|

| CuF2/DMAP | Vinylsilane | Room temperature reaction; avoids acetylene. | organic-chemistry.orgnih.govresearchgate.net |

Palladium-catalyzed N-vinylation represents another significant advancement. These reactions can utilize various vinyl sources, including vinyl ethers and vinyl bromides. nih.govnih.gov The mechanism of palladium-catalyzed vinyl acetate (B1210297) synthesis, for instance, is proposed to involve the coupling of ethylene with a chemisorbed acetate species, followed by β-hydride elimination. uwm.edu A similar mechanistic pathway could be envisioned for the N-vinylation of N-ethylacetamide.

Non-catalytic N-vinylation of N-ethylacetamide is less common. Direct thermal vinylation is generally not a favored method due to the high temperatures required and the potential for side reactions. The more prevalent thermal methods involve the pyrolysis of specifically designed precursors, which will be discussed in the following section.

Design and Synthesis of Precursors to Acetamide (B32628), N-ethyl-N-vinyl-

An alternative and widely explored strategy for the synthesis of Acetamide, N-ethyl-N-vinyl- involves the preparation of a stable precursor, followed by an elimination reaction to generate the desired vinyl group. This two-step approach often provides better control over the final product's purity.

The most common precursors for N-vinylamides are N-(α-alkoxyethyl)amides. For the synthesis of Acetamide, N-ethyl-N-vinyl-, the corresponding precursor would be N-ethyl-N-(1-ethoxyethyl)acetamide. This intermediate can be synthesized by the reaction of N-ethylacetamide with acetaldehyde (B116499) diethyl acetal in the presence of an acid catalyst. The synthesis of acetaldehyde diethyl acetal itself is a well-established process, typically involving the acid-catalyzed reaction of acetaldehyde and ethanol. google.comgoogle.comresearchgate.netprepchem.com

Reaction Scheme for the Synthesis of N-ethyl-N-(1-ethoxyethyl)acetamide:

CH3CONHCH2CH3 + CH3CH(OCH2CH3)2 --[Acid Catalyst]--> CH3CON(CH2CH3)CH(OCH2CH3)CH3 + CH3CH2OH

N-ethylacetamide + Acetaldehyde diethyl acetal --> N-ethyl-N-(1-ethoxyethyl)acetamide + Ethanol

The final step in this synthetic route is the elimination of ethanol from the N-ethyl-N-(1-ethoxyethyl)acetamide precursor to form Acetamide, N-ethyl-N-vinyl-. This is typically achieved through gas-phase pyrolysis. The study of the pyrolysis of related compounds, such as acetamide and N-isopropylacetamide, provides insights into the general conditions required. rsc.orgrsc.org The pyrolysis of N-alkyl-substituted 2-aminopyrazines has also been a subject of theoretical studies, which can help in understanding the reaction mechanism. researchgate.net The reaction is generally carried out at elevated temperatures, and the conditions need to be carefully controlled to minimize side reactions and maximize the yield of the desired product.

Table 2: General Conditions for Gas-Phase Pyrolysis of Amide Derivatives

| Substrate | Temperature Range (°C) | Key Products | Reference |

|---|---|---|---|

| Acetamide | 425–545 | Acetic acid, Ammonia, Acetonitrile | rsc.org |

Optimization of Reaction Conditions for High-Purity Acetamide, N-ethyl-N-vinyl- Production

Achieving high purity in the final Acetamide, N-ethyl-N-vinyl- product is crucial for its application in polymerization. Optimization of reaction conditions for both the catalytic N-vinylation and the precursor pyrolysis routes is therefore essential.

For catalytic methods, key parameters to optimize include the choice of catalyst and ligand, the catalyst loading, the reaction temperature, and the solvent. For instance, in palladium-catalyzed reactions, the nature of the phosphine ligand can significantly influence the catalytic activity and selectivity.

In the precursor pyrolysis route, the critical parameters are the pyrolysis temperature, the pressure within the reactor, and the residence time. A balance must be struck to ensure complete elimination of the alcohol without causing degradation of the desired N-vinyl product. Following the synthesis, purification techniques such as fractional distillation under reduced pressure are typically employed to isolate Acetamide, N-ethyl-N-vinyl- in high purity.

Solvent Effects, Temperature Control, and Pressure Considerations

The choice of solvent, along with precise control of temperature and pressure, plays a critical role in the outcome of the N-vinylation of N-ethylacetamide. These parameters significantly influence reaction rates, yields, and the formation of byproducts.

Solvent Effects: The polarity and coordinating ability of the solvent can dramatically affect the catalytic cycle. For copper-catalyzed N-vinylation reactions, solvents such as 1,2-dichloroethane (DCE) have been found to be effective. The selection of an appropriate solvent is crucial for dissolving the reactants and the catalyst system, as well as for stabilizing reactive intermediates. The use of greener, bio-based solvents is an area of active research. For instance, Cyrene™ (dihydrolevoglucosenone), derived from cellulose, is being explored as a sustainable alternative to traditional dipolar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylformamide (DMF) in various chemical transformations, including amide bond formation mdpi.comnih.gov. Blends of Cyrene™ with other bio-renewable solvents like 2-methyltetrahydrofuran (2-MeTHF) or γ-valerolactone (GVL) are also being investigated to optimize physical properties such as viscosity for improved handling and processability sigmaaldrich.com.

Temperature Control: Temperature is a key parameter for controlling the reaction kinetics and selectivity. While higher temperatures can increase the reaction rate, they may also lead to undesirable side reactions or decomposition of the catalyst and products. For instance, in a preparation of a related compound, methylvinyldi(N-ethylacetamido)silane from N-ethylacetamide, the reaction temperature was maintained between 70-80 °C during the addition of the reagent, followed by a period at 90 °C to ensure completion. This careful temperature management is essential for achieving high yields and purity.

Pressure Considerations: While many laboratory-scale syntheses are conducted at atmospheric pressure for convenience, industrial processes may utilize elevated pressures to enhance reaction rates, particularly for reactions involving gaseous reagents. However, for the N-vinylation of amides using vinylating agents other than acetylene gas, the influence of pressure is often less pronounced. The development of ambient pressure surface analysis techniques is aiding in the understanding of catalytic processes under conditions that more closely mimic industrial applications uic.edu.

Catalyst Loading and Ligand Design in Catalytic Vinylation

Catalytic vinylation represents the most advanced and efficient method for the synthesis of Acetamide, N-ethyl-N-vinyl-. The performance of these catalytic systems is highly dependent on the catalyst loading and the rational design of ligands.

Catalyst Loading: The amount of catalyst used, or catalyst loading, is a critical factor that balances reaction efficiency with cost and potential product contamination. Lowering catalyst loading is a key objective in developing sustainable synthetic processes. For instance, in palladium-catalyzed amination of aryl chlorides, catalyst loadings as low as 0.1 mol% have proven effective acs.org. In copper-catalyzed coupling of amides with vinyl halides, a catalyst loading of 5 mol% of copper iodide was found to be optimal organic-chemistry.org. Finding the minimum effective catalyst loading for the N-vinylation of N-ethylacetamide is crucial for process optimization.

Ligand Design: The ligand plays a pivotal role in stabilizing the metal center, modulating its reactivity, and influencing the selectivity of the catalytic reaction. The steric and electronic properties of the ligand are key design elements.

Steric Effects: The bulkiness of a ligand can influence the coordination number of the metal center and control the access of substrates, thereby affecting selectivity.

Electronic Effects: The electron-donating or electron-withdrawing nature of a ligand can alter the electron density at the metal center, impacting its catalytic activity. For example, in palladium-catalyzed coupling reactions, electron-rich and sterically demanding phosphine ligands are often highly effective ua.edu.

For copper-catalyzed N-vinylation, ligands such as N,N'-dimethylethylenediamine and 4-dimethylaminopyridine (DMAP) have been successfully employed organic-chemistry.orgorganic-chemistry.org. The design of P,N-phosphine ligands, which contain both a soft phosphorus donor and a hard nitrogen donor, is an active area of research aimed at achieving fine control over the catalytic process nih.gov. The development of novel ligands with tailored steric and electronic properties is essential for advancing the synthesis of N-vinylamides like Acetamide, N-ethyl-N-vinyl-.

Green Chemistry Principles and Sustainable Synthesis of Acetamide, N-ethyl-N-vinyl-

The application of green chemistry principles is paramount in the modern chemical industry to minimize environmental impact and enhance process safety and efficiency. The synthesis of Acetamide, N-ethyl-N-vinyl- is increasingly being evaluated through the lens of sustainability.

Atom Economy: A key principle of green chemistry is maximizing atom economy, which measures the efficiency of a reaction in converting reactants into the desired product wordpress.comresearchgate.netprimescholars.com. Addition reactions, in principle, offer 100% atom economy as all atoms of the reactants are incorporated into the final product. Catalytic N-vinylation reactions, particularly those that proceed via an addition mechanism, are therefore highly desirable from an atom economy perspective. The calculation of atom economy for different synthetic routes to Acetamide, N-ethyl-N-vinyl- is a valuable tool for comparing their sustainability chemrxiv.orgresearchgate.net.

Use of Renewable Feedstocks and Greener Solvents: The shift from petrochemical-based feedstocks and solvents to renewable alternatives is a cornerstone of sustainable chemistry. While the direct synthesis of Acetamide, N-ethyl-N-vinyl- from renewable resources is still a developing area, the use of greener solvents is a more immediately applicable strategy. As mentioned, bio-derived solvents like Cyrene are promising replacements for hazardous solvents commonly used in amidation reactions mdpi.comnih.govsigmaaldrich.com.

Elucidation of Complex Reaction Mechanisms Involving Acetamide, N Ethyl N Vinyl

Mechanistic Pathways of Electrophilic and Nucleophilic Additions to the Vinyl Moiety

The vinyl group in N-vinylamides, including Acetamide (B32628), N-ethyl-N-vinyl-, is susceptible to both electrophilic and nucleophilic attacks, leading to a variety of addition products.

The addition of protic acids and other polar reagents to the asymmetric double bond of Acetamide, N-ethyl-N-vinyl- is expected to follow Markovnikov's rule. wikipedia.org This principle is based on the formation of the most stable carbocation intermediate during the addition process. The nitrogen atom of the amide group can stabilize an adjacent positive charge through resonance, thus favoring the formation of a carbocation on the α-carbon (the carbon atom directly attached to the nitrogen). Consequently, the electrophile (e.g., H⁺ from an acid) will add to the β-carbon (the terminal carbon of the vinyl group), and the nucleophile will attack the more substituted α-carbon. wikipedia.orgleah4sci.com

In contrast, anti-Markovnikov addition can occur under conditions that favor a free-radical mechanism. wikipedia.org For instance, the addition of hydrogen bromide in the presence of peroxides proceeds via a radical pathway, where the bromine radical adds to the less substituted β-carbon to form a more stable α-carbon radical. wikipedia.org

It is important to note that the stereoselectivity of these addition reactions, whether they proceed via syn- or anti-addition, is dependent on the specific reaction mechanism and the nature of the attacking species. masterorganicchemistry.com

Research on related N-vinylamides has shown that they can participate in various addition reactions. For example, acid-catalyzed thiol-ene reactions with N-vinylamides proceed via a cation-mediated pathway, resulting in a Markovnikov-directed thioether bond. rsc.org Additionally, N-vinylacetamides have been used in three-component difunctionalization reactions, which proceed through a radical-polar crossover mechanism. nih.gov

Table 1: Regioselectivity in Addition Reactions of N-Vinylamides

| Reaction Type | Reagents | Expected Major Product for Acetamide, N-ethyl-N-vinyl- | Regioselectivity | Mechanism |

| Hydrohalogenation | H-X (e.g., HCl, HBr) | α-halo-N-ethyl-N-ethylacetamide | Markovnikov | Ionic |

| Radical Addition of HBr | HBr, Peroxides | β-bromo-N-ethyl-N-ethylacetamide | Anti-Markovnikov | Free Radical |

| Acid-Catalyzed Thiol-Ene | R-SH, Acid Catalyst | α-thioether-N-ethyl-N-ethylacetamide | Markovnikov | Cationic |

The amide group in Acetamide, N-ethyl-N-vinyl- plays a crucial role in modulating the reactivity of the vinyl group through both electronic and steric effects.

Electronically, the nitrogen atom's lone pair of electrons can be delocalized into the vinyl group's π-system, increasing the electron density of the double bond and making it more susceptible to electrophilic attack. This resonance effect also stabilizes the resulting carbocation intermediate in electrophilic additions, as previously mentioned. Conversely, the amide group can also act as a nucleophile itself in certain reactions. For instance, N-vinyl amides can undergo direct condensative cyclization with various nucleophiles upon activation of the amide. nih.gov

Sterically, the N-ethyl-N-acetyl group can hinder the approach of reactants to the vinyl group. This steric hindrance is particularly significant in polymerization reactions, where it can affect the rate of propagation and the tacticity of the resulting polymer. acs.orgresearchgate.net In the case of Acetamide, N-ethyl-N-vinyl-, the presence of the ethyl group, in addition to the acetyl group, is expected to impart considerable steric bulk, potentially reducing its reactivity compared to less substituted N-vinylamides like N-vinylacetamide (NVA) or N-methyl-N-vinylacetamide (NMVA). acs.org

Polymerization Mechanisms and Kinetic Studies of Acetamide, N-ethyl-N-vinyl-

The polymerization of Acetamide, N-ethyl-N-vinyl- is a key area of interest, with various mechanisms being explored to synthesize polymers with tailored properties.

Free radical polymerization is a common method for polymerizing vinyl monomers. However, studies on the free radical polymerization of N-substituted N-vinylacetamides have shown that steric hindrance from the N-substituent can significantly impact polymerizability. researchgate.net In one study, Acetamide, N-ethyl-N-vinyl- did not polymerize under conditions where other N-vinylamides with less bulky substituents did, which was attributed to the steric hindrance of the ethyl group. acs.org

The kinetics of free radical polymerization of the closely related N-methyl-N-vinylacetamide (NMVA) have been studied, revealing that the solvent can influence the stereochemistry (tacticity) of the resulting polymer. researchgate.net For N-vinylamides in general, chain transfer reactions can occur, particularly at elevated temperatures, which can limit the molecular weight of the polymer.

Controlled/living polymerization techniques offer precise control over polymer molecular weight, architecture, and functionality. Several of these methods have been applied to N-vinylamides.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization has been successfully used for the controlled polymerization of N-methyl-N-vinylacetamide (NMVA). acs.orgresearchgate.net Studies have explored different RAFT agents to achieve polymers with predetermined molecular weights and low dispersities. acs.org Given the structural similarity, it is plausible that RAFT could be adapted for Acetamide, N-ethyl-N-vinyl-, although the increased steric hindrance might necessitate specific reaction conditions and RAFT agents. uwb.edu.pl

Atom Transfer Radical Polymerization (ATRP): While ATRP has been challenging for N-vinylamides, some success has been reported for related monomers. itu.edu.tr The development of new catalyst systems may enable the controlled polymerization of Acetamide, N-ethyl-N-vinyl- via ATRP.

Tellurium-Mediated Radical Polymerization (TERP): TERP has been shown to be effective for the controlled polymerization of acyclic N-vinylamides, including NVA and NMVA, yielding polymers with controlled molecular weights and low dispersities. uwb.edu.pl This suggests that TERP could be a viable method for the polymerization of Acetamide, N-ethyl-N-vinyl-.

Table 2: Controlled Radical Polymerization of N-Methyl-N-vinylacetamide (NMVA) via RAFT

| RAFT Agent | Initiator | Temperature (°C) | Resulting Polymer (PNMVA) Dispersity (Đ) | Reference |

| Cyanomethyl O-ethyl carbonodithioate | V-70 | 35 | < 1.5 | acs.org |

| Cyanomethyl diphenylcarbamodithioate | V-70 | 35 | < 1.5 | acs.org |

Cationic Polymerization: The cationic polymerization of N-vinylamides is complex and highly dependent on the monomer structure. cmu.edu Secondary N-vinylamides like N-vinylacetamide can form oligomers with cationic initiators. acs.org However, N-alkyl-substituted N-vinylamides, such as N-methyl-N-vinylacetamide, tend to only form dimers or low molecular weight products. cmu.eduacs.org This suggests that the cationic polymerization of Acetamide, N-ethyl-N-vinyl- would likely be challenging and may not lead to high molecular weight polymers.

Anionic Polymerization: Anionic polymerization is generally suitable for monomers with electron-withdrawing groups that can stabilize a propagating carbanion. uni-bayreuth.delibretexts.org The electron-donating nature of the amide group in Acetamide, N-ethyl-N-vinyl- makes it a poor candidate for anionic polymerization under typical conditions.

Cycloaddition Reactions and Pericyclic Processes Involving the N-Vinyl Group

The N-vinyl group in Acetamide, N-ethyl-N-vinyl- renders the molecule susceptible to cycloaddition reactions, a class of pericyclic reactions where two or more unsaturated molecules (or parts of the same molecule) combine to form a cyclic adduct. These reactions are characterized by a concerted, cyclic shift of electrons. bdu.ac.inpressbooks.pub

One of the most significant cycloaddition reactions involving N-vinyl amides is the Diels-Alder reaction, a [4+2] cycloaddition. libretexts.org In this type of reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) ring. While Acetamide, N-ethyl-N-vinyl- itself is a dienophile, its derivatives can be involved in these reactions. The reactivity in Diels-Alder reactions is often influenced by the electronic properties of the substituents on both the diene and the dienophile. libretexts.org

Research has shown that N-vinylamides can participate in various cycloaddition processes. For instance, N-vinylacetamide has been used in tandem dehydrative cyclization/intramolecular [4+2] cycloaddition reactions to synthesize complex heterocyclic structures. rsc.org Furthermore, the cycloaddition of aryl azides to N-vinyllactams and open-chain enamides like N-methyl-N-vinylacetamide has been studied, leading to the formation of 1-aryl-5-amido-1,2,3-triazolines. lookchem.com This indicates that enamides, including N-ethyl-N-vinylacetamide, react similarly to enamines in azide (B81097) cycloaddition reactions. lookchem.com

Another notable reaction is the [3+2] cycloaddition. An unexpected synthesis of N-vinyl amides has been reported through a vinyl azide-enolate [3+2] cycloaddition, which likely proceeds via an in-situ generated vinyl azide. nih.govresearchgate.netresearchgate.net This reaction has implications for the atom-efficient synthesis of amides. nih.gov Computational studies have also shed light on the unusual reaction pathway involving the direct addition of an enolate to the terminal carbon of an N-vinyl triazoline intermediate. researchgate.netresearchgate.net

The table below summarizes key findings from research on cycloaddition reactions involving N-vinyl amides.

| Reaction Type | Reactants | Key Findings |

| [4+2] Cycloaddition (Diels-Alder) | N-acyl/tosyl-1-aza-dienes and various dienophiles | Synthesis of complex heterocyclic structures. rsc.org |

| [3+2] Cycloaddition | Aryl azides and N-vinylamides (e.g., N-methyl-N-vinylacetamide) | Formation of 1-aryl-5-amido-1,2,3-triazolines. lookchem.com |

| [3+2] Cycloaddition | Vinyl azides and enolates | Unexpected direct synthesis of N-vinyl amides. nih.govresearchgate.netresearchgate.net |

| [2+2] Cycloaddition | Silyl enol ethers and various partners | Stereoselective method for cyclobutane (B1203170) ring formation. acs.org |

Hydrolysis and Solvolysis Mechanisms of the N-Vinyl Amide Bond

The N-vinyl amide bond in Acetamide, N-ethyl-N-vinyl- can undergo hydrolysis, a chemical reaction in which a water molecule breaks one or more chemical bonds. This process can be catalyzed by either acids or bases. viu.ca

Acid-Catalyzed Hydrolysis:

The acid-catalyzed hydrolysis of N-vinylacetamides generally proceeds through a mechanism where the initial and rate-limiting step is the protonation of the carbon-carbon double bond. acs.orgacs.org This is in contrast to the hydrolysis of many other amides where the initial step is the protonation of the carbonyl oxygen. youtube.com The mechanism is described as A-SE2 (Acid-catalyzed, Substitution, Electrophilic, bimolecular). acs.org

The general steps for the acid-catalyzed hydrolysis of an amide are:

Protonation of the carbonyl oxygen. masterorganicchemistry.com

Nucleophilic attack by water on the carbonyl carbon. masterorganicchemistry.com

Proton transfer.

Elimination of the amine, which is protonated under acidic conditions, making the reverse reaction unfavorable. youtube.commasterorganicchemistry.com

However, for N-vinyl amides, the protonation on the vinyl carbon leads to the formation of a carbocation intermediate, which then reacts with water. The subsequent steps lead to the cleavage of the N-vinyl bond, ultimately producing acetaldehyde (B116499) and the corresponding amide.

Base-Catalyzed Hydrolysis:

The table below outlines the general conditions and outcomes for the hydrolysis of related N-vinyl amides.

| Hydrolysis Type | Catalyst | General Conditions | Products |

| Acid-Catalyzed | Strong acids (e.g., HCl, H₂SO₄) | Heating google.com | Acetaldehyde, N-ethylacetamide, Ammonium salt |

| Base-Catalyzed | Strong bases (e.g., NaOH) | Heating bilkent.edu.trgoogle.com | Acetaldehyde, N-ethylacetamide, Amine |

Solvolysis:

Solvolysis is a more general term for reactions where the solvent acts as the nucleophile. In the presence of alcohols and an acid catalyst, N-vinyl amides can undergo alcoholysis, leading to the formation of acetals and the corresponding amide. N-methyl-N-vinylacetamide is known to undergo solvolysis in the presence of acid. google.com

Rearrangement Reactions and Fragmentation Pathways

N-vinyl amides can participate in various rearrangement reactions, which involve the intramolecular migration of an atom or group.

Rearrangement Reactions:

Claisen-type Rearrangements: The Claisen rearrangement is a acs.orgacs.org-sigmatropic rearrangement of an allyl vinyl ether. bdu.ac.in While Acetamide, N-ethyl-N-vinyl- does not have the classic allyl vinyl ether structure, related N-vinyl systems can undergo similar thermal rearrangements. For example, the thermal rearrangement of N-vinyl-2-arylaziridines proceeds smoothly to provide acs.org-benzazepines. nih.gov

Photochemical Rearrangements: N-vinyl amides can undergo photochemical rearrangements upon exposure to UV light. acs.orgacs.org These reactions can lead to a variety of products through different pathways, including the photo-Fries rearrangement for aryl esters and amides. acs.org A photo-Beckmann rearrangement with vinyl migration has also been observed in certain steroid systems. researchgate.net

Other Rearrangements: Palladium-catalyzed vinylic substitution reactions of N-vinyl amides have been reported, which can be considered a form of rearrangement. acs.org Additionally, 1,1-divinyl-2-phenylcyclopropanes with amide substituents undergo thermal rearrangements to give vinylcyclopentenes and more complex tricyclic spirolactams through a sequence of divinylcyclopropane rearrangement, aromatic Cope rearrangement, and ene reactions. acs.orgnih.gov

Fragmentation Pathways:

Mass spectrometry is a key technique for studying the fragmentation pathways of molecules. The fragmentation of amides upon electron ionization (EI) can be complex. Common fragmentation patterns include:

Alpha-Cleavage: This involves the cleavage of a bond alpha to the carbonyl group or the nitrogen atom. For amides, alpha-cleavage next to the carbonyl group can lead to the formation of an acylium ion. libretexts.org

McLafferty Rearrangement: This is a characteristic fragmentation for molecules containing a carbonyl group and a sufficiently long alkyl chain. It involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the beta-bond, resulting in the loss of a neutral alkene. libretexts.org

Charge- and Radical-Site Initiated Fragmentation: In mass spectrometry, ionization often removes a non-bonding electron, creating a radical cation. Fragmentation can then be initiated at either the charge site or the radical site. youtube.com For amides, the initial ionization is often at the nitrogen or oxygen lone pairs.

A study on the mass spectrometric fragmentation of aliphatic carboxamides revealed that metastable molecular ions of N-methyl and N,N-dimethyl caproamide fragment through the loss of a propyl radical and via the McLafferty rearrangement. researchgate.net A significant fragmentation pathway for these amides was the formation of protonated vinylacetamides. researchgate.net

The table below summarizes some potential rearrangement and fragmentation reactions.

| Reaction Type | Description |

| Claisen-type Rearrangement | A acs.orgacs.org-sigmatropic rearrangement, applicable to related N-vinyl systems. bdu.ac.innih.gov |

| Photochemical Rearrangement | Rearrangements induced by UV light, potentially leading to various cyclic and rearranged products. acs.orgacs.org |

| Alpha-Cleavage (MS) | Fragmentation involving the cleavage of a bond alpha to a functional group, a common pathway in mass spectrometry. libretexts.org |

| McLafferty Rearrangement (MS) | A specific fragmentation pathway in mass spectrometry for carbonyl-containing compounds. libretexts.org |

Advanced Spectroscopic and Diffraction Techniques for Comprehensive Structural Characterization of Acetamide, N Ethyl N Vinyl and Its Polymeric Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment and Conformational Analysisresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. For Acetamide (B32628), N-ethyl-N-vinyl-, a combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals, providing valuable information about the molecule's connectivity and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum of Acetamide, N-ethyl-N-vinyl- is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The vinyl group protons will appear as a characteristic AMX spin system, with the geminal, cis, and trans coupling constants providing information about the geometry of the double bond. The ethyl group will show a quartet for the methylene (B1212753) (CH₂) protons and a triplet for the methyl (CH₃) protons, arising from coupling to the adjacent methyl and methylene groups, respectively. The acetyl methyl group will appear as a singlet. Due to restricted rotation around the amide C-N bond, it is possible to observe two sets of signals for the ethyl and acetyl groups, corresponding to different conformers.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in Acetamide, N-ethyl-N-vinyl- will give rise to a distinct signal. The carbonyl carbon of the amide group is expected to resonate at a significantly downfield chemical shift. The vinyl carbons will appear in the olefinic region of the spectrum, while the carbons of the ethyl and acetyl groups will be found in the aliphatic region.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus, can provide direct information about the electronic environment of the nitrogen atom in the amide group. The chemical shift of the nitrogen atom is sensitive to the degree of resonance and the nature of the substituents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Acetamide, N-ethyl-N-vinyl-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| -CH=CH ₂ (trans) | ~4.4 | ~97.0 | dd | J_trans ≈ 15, J_gem ≈ 2 |

| -CH=CH ₂ (cis) | ~4.3 | ~97.0 | dd | J_cis ≈ 9, J_gem ≈ 2 |

| -CH =CH₂ | ~6.9 | ~130.0 | dd | J_trans ≈ 15, J_cis ≈ 9 |

| -N-CH ₂-CH₃ | ~3.4 | ~42.0 | q | J ≈ 7 |

| -N-CH₂-CH ₃ | ~1.2 | ~13.0 | t | J ≈ 7 |

| -C(=O)-CH ₃ | ~2.1 | ~21.0 | s | - |

| -C =O | - | ~170.0 | - | - |

Two-dimensional NMR techniques are indispensable for establishing the complete bonding framework and spatial arrangement of atoms in Acetamide, N-ethyl-N-vinyl-.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton scalar couplings, allowing for the identification of adjacent protons. For Acetamide, N-ethyl-N-vinyl-, COSY would show correlations between the vinyl protons, and between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms. This is a powerful tool for assigning the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for piecing together the molecular structure by connecting different spin systems. For example, correlations from the acetyl protons to the carbonyl carbon, and from the vinyl protons to the nitrogen-substituted carbon would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry and preferred conformations of the molecule. For instance, NOE correlations could help to establish the relative orientation of the substituents around the amide bond.

Amide bonds are known to exhibit restricted rotation due to the partial double bond character of the C-N bond. This can lead to the existence of different rotational isomers (rotamers) that are observable on the NMR timescale at room temperature. Variable-temperature (VT) NMR is a powerful technique to study these dynamic processes. ox.ac.ukox.ac.uk By recording NMR spectra at different temperatures, it is possible to observe the coalescence of signals from different conformers as the rate of rotation increases. From the coalescence temperature and the chemical shift difference between the exchanging signals, the energy barrier to rotation around the amide bond can be calculated. This provides valuable insight into the conformational flexibility of Acetamide, N-ethyl-N-vinyl-.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identificationksu.edu.sauni-siegen.demdpi.comspectroscopyonline.comstellarnet.usyoutube.com

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. uni-siegen.destellarnet.us The resulting spectra provide a characteristic "fingerprint" of the molecule, allowing for the identification of specific functional groups.

In the IR spectrum of Acetamide, N-ethyl-N-vinyl-, strong absorption bands are expected for the amide C=O stretching vibration (typically around 1650 cm⁻¹), the C=C stretching of the vinyl group (around 1640 cm⁻¹), and the N-H bending and C-N stretching vibrations. The C-H stretching vibrations of the alkyl and vinyl groups will appear in the region of 2850-3100 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide strong signals for the C=C stretching of the vinyl group and the C-C bonds of the ethyl and acetyl groups. The combination of IR and Raman data allows for a more complete vibrational analysis and confident identification of the functional groups present in the molecule and its polymeric derivatives. For poly(Acetamide, N-ethyl-N-vinyl-), changes in the vibrational spectra, such as the disappearance of the vinyl C=C stretching band, would confirm polymerization. mdpi.com

Interactive Data Table: Predicted Characteristic IR and Raman Bands for Acetamide, N-ethyl-N-vinyl-

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| C=O (Amide I) | Stretching | ~1650 | ~1650 | Strong (IR), Medium (Raman) |

| C=C (Vinyl) | Stretching | ~1640 | ~1640 | Medium (IR), Strong (Raman) |

| C-H (Vinyl) | Stretching | ~3080 | ~3080 | Medium |

| C-H (Alkyl) | Stretching | 2850-2960 | 2850-2960 | Strong |

| C-N | Stretching | ~1250 | ~1250 | Medium |

| =C-H | Bending (out-of-plane) | ~910, ~990 | Weak | Strong (IR) |

Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysisnist.govnih.govlibretexts.orguab.edumiamioh.edusci-hub.se

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation pattern.

For Acetamide, N-ethyl-N-vinyl-, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be characteristic of an N-substituted amide. Common fragmentation pathways would include alpha-cleavage adjacent to the carbonyl group and the nitrogen atom, leading to the formation of characteristic fragment ions. libretexts.orgmiamioh.edusci-hub.se

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. For Acetamide, N-ethyl-N-vinyl- (molecular formula C₆H₁₁NO), HRMS can confirm this formula by measuring the exact mass of the molecular ion and comparing it to the calculated theoretical mass. This is a crucial step in the unambiguous identification of the compound. The exact mass of C₆H₁₁NO is 113.08406 u. ijpsm.com

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Upon ionization in the mass spectrometer, the molecular ion of Acetamide, N-ethyl-N-vinyl- ([M]⁺˙) would be formed. In an MS/MS experiment, this molecular ion would be selected and subjected to collision-induced dissociation (CID). The fragmentation is expected to occur at the most labile bonds, primarily involving the amide and ethyl groups.

Key predicted fragmentation pathways include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the ethyl group is a common fragmentation pathway for N-alkyl amides. This would result in the loss of a methyl radical (•CH₃) to form a stable acylium ion.

McLafferty-type Rearrangement: While less common for N,N-disubstituted amides lacking a γ-hydrogen on the N-alkyl substituent, rearrangement reactions involving the vinyl group could potentially occur.

Cleavage of the Amide Bond: The C-N bond of the amide group can undergo cleavage, leading to the formation of an acetyl cation (CH₃CO⁺) and a corresponding radical cation of N-ethyl-N-vinylamine.

Loss of the Vinyl Group: Fragmentation involving the vinyl group could lead to the loss of ethene (C₂H₄).

A predicted fragmentation pattern for Acetamide, N-ethyl-N-vinyl- is presented in the interactive data table below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 113.08 | 98.06 | •CH₃ (15) | [CH₂=CHN(C=O)CH₃]⁺ |

| 113.08 | 70.04 | CH₃CO• (43) | [CH₂=CHN(CH₂CH₃)]⁺ |

| 113.08 | 85.06 | C₂H₄ (28) | [HN(C=O)CH₃]⁺˙ |

| 113.08 | 43.02 | C₄H₆N• (70) | [CH₃CO]⁺ |

Note: This table represents a predicted fragmentation pattern based on general principles of mass spectrometry. Experimental verification is required for confirmation.

X-ray Crystallography and Electron Diffraction for Solid-State Structural Determination (if crystalline)

X-ray crystallography and electron diffraction are the definitive methods for determining the three-dimensional atomic arrangement of crystalline solids. These techniques rely on the diffraction of X-rays or electrons by the ordered lattice of atoms within a crystal.

For a compound to be analyzed by these methods, it must first be obtained in a crystalline form. Acetamide, N-ethyl-N-vinyl-, being a monomer, may exist as a crystalline solid under specific conditions, although it is more commonly handled as a liquid. To date, there are no published reports of the single-crystal X-ray diffraction analysis of Acetamide, N-ethyl-N-vinyl-.

The focus then shifts to its polymeric derivatives, such as poly(N-ethyl-N-vinylacetamide). The crystallinity of polymers is a critical factor influencing their physical and mechanical properties. However, research on sparsely N-alkylated poly(N-vinylacetamide)s suggests that these polymers tend to be amorphous rather than crystalline. Even with long alkyl side chains, side-chain crystallization is often suppressed in these systems. This is attributed to the stochastic distribution of the n-alkyl chains along the water-soluble polymer backbone, which disrupts the long-range order necessary for crystallization.

Therefore, it is highly probable that poly(N-ethyl-N-vinylacetamide) is an amorphous polymer. As a result, X-ray crystallography and electron diffraction, which require crystalline samples, would not be suitable techniques for the detailed solid-state structural determination of this polymer. Instead, techniques such as Wide-Angle X-ray Scattering (WAXS) could be employed to confirm its amorphous nature, which would be characterized by broad, diffuse scattering patterns rather than sharp Bragg reflections.

In the absence of crystallinity, detailed atomic-level structural information is more challenging to obtain. In such cases, solid-state NMR spectroscopy, in conjunction with computational modeling, can provide valuable insights into the local conformation and dynamics of the polymer chains in the solid state.

Theoretical and Computational Chemistry of Acetamide, N Ethyl N Vinyl

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like Acetamide (B32628), N-ethyl-N-vinyl-. These computational methods provide insights into electron distribution, molecular geometry, and energy states that are often difficult or impossible to determine experimentally.

Density Functional Theory (DFT) Studies of Ground State and Excited State Properties

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods are known for their high accuracy, though they are computationally more demanding than DFT. There is no specific literature detailing ab initio calculations for Acetamide, N-ethyl-N-vinyl-. However, for a molecule of this size, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be applied to obtain highly accurate energies and properties, which can serve as benchmarks for less computationally expensive methods.

Reaction Pathway Modeling and Transition State Analysis for Key Chemical Transformations

Computational modeling is an invaluable tool for studying reaction mechanisms. For Acetamide, N-ethyl-N-vinyl-, this could involve modeling its polymerization, a key transformation for vinyl compounds. acs.orgresearchgate.net Research on related N-vinylamides indicates that the vinyl moiety's steric hindrance by the alkyl group linked to the nitrogen atom can influence radical polymerization. acs.org Specifically, N-ethyl-N-vinylacetamide was found not to polymerize due to this steric hindrance. acs.org Theoretical modeling could map the potential energy surface of such polymerization reactions, identify transition states, and calculate activation energies, providing a detailed understanding of why polymerization is hindered.

Prediction and Validation of Spectroscopic Parameters (NMR, IR)

Computational methods are frequently used to predict spectroscopic parameters, which can then be compared with experimental data for validation.

| Spectroscopic Data | Observed Peaks/Shifts |

| ¹H NMR (CD₃CN, 400 MHz) | δ: 1.08 (t, 3H, -CH₃), 3.52-3.60 (m, 2H, N-CH₂-), 4.37-4.71 (m, 2H, CH₂=CH-N), 6.63-6.69 (dd, J = 8 and 16 Hz, 0.75H, CH₂=CH-N, cis), 7.06-7.12 (dd, J = 8 and 16 Hz, 0.25H, CH₂=CH-N, trans) acs.org |

| EI-MS | [M]⁺ = 99 acs.org |

While specific computational predictions for the NMR and IR spectra of Acetamide, N-ethyl-N-vinyl- are not published, methods like DFT are routinely used to calculate chemical shifts and vibrational frequencies. For instance, the GIAO (Gauge-Including Atomic Orbital) method is commonly used for NMR shift predictions. Comparing such calculated spectra with the experimental data above would help in assigning the spectral features to specific structural elements and conformational isomers.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide a detailed picture of the conformational landscape and intermolecular interactions of Acetamide, N-ethyl-N-vinyl- over time. Although no specific MD studies on this compound were found, such simulations would be valuable to understand its behavior in different environments. For example, MD could be used to study how the molecule interacts with solvents or other molecules, which is relevant for understanding its role in various chemical processes, such as in the formation of polymeric binders or as a dispersing agent. google.comgoogle.comgoogle.comgoogle.com

Cheminformatics and Data-Driven Approaches for Structure-Reactivity Relationships

Cheminformatics utilizes computational and informational techniques to address problems in chemistry. The EPA's Computational Toxicology and Exposure database includes data for Acetamide, N-ethyl-N-vinyl-, which can be used in data-driven approaches to predict its properties and potential hazards. epa.gov By analyzing large datasets of chemical structures and their corresponding activities, it is possible to build models that predict the reactivity and other properties of new or understudied compounds like Acetamide, N-ethyl-N-vinyl-. The compound has also been identified in metabolomic studies, suggesting its presence in biological systems and opening avenues for its inclusion in larger biological pathway and network analyses. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Applications and Advanced Chemical Transformations of Acetamide, N Ethyl N Vinyl in Materials Science and Organic Synthesis

Role as a Monomer in the Synthesis of Advanced Polymer Materials

The presence of the vinyl group allows Acetamide (B32628), N-ethyl-N-vinyl- to undergo polymerization, forming the basis for a variety of functional polymers. Its behavior is often compared to its close and more extensively studied analogs, N-vinylacetamide (NVA) and N-methyl-N-vinylacetamide (NMVA). google.comacs.orgwikipedia.orgnii.ac.jpresearchgate.net The N-ethyl substitution influences the polymer's properties, such as solubility, thermal characteristics, and hydrophobicity, compared to its analogs.

Homopolymerization and Synthesis of Poly(N-ethyl-N-vinylacetamide)

The homopolymer of Acetamide, N-ethyl-N-vinyl-, known as Poly(N-ethyl-N-vinylacetamide), is synthesized through the polymerization of the monomer units. N-vinylamides are functional monomers that readily undergo polymerization. google.com Free-radical polymerization is the most common and convenient method for producing such polymers, typically employing azo-type initiators. google.com

While specific kinetic studies for the N-ethyl variant are not widely detailed, the polymerization process is analogous to that of NVA and NMVA. google.comwikipedia.org Advanced controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have been successfully applied to monomers like NMVA to synthesize polymers with predetermined molecular weights and low dispersities (Đ < 1.5). acs.org It is anticipated that similar controlled methods could be applied to N-ethyl-N-vinylacetamide to achieve well-defined homopolymers. The resulting Poly(N-ethyl-N-vinylacetamide) would exhibit a combination of hydrophobic (from the ethyl group) and hydrophilic (from the amide group) characteristics. polysciences.com

Copolymerization with Diverse Monomers for Tailored Material Properties

Acetamide, N-ethyl-N-vinyl- is a versatile monomer for copolymerization with a wide range of other vinyl monomers, allowing for the creation of materials with highly specific and tailored properties. google.compolysciences.com By adjusting the comonomer type and ratio, characteristics such as charge density, reactivity, solubility, and thermal stability can be precisely controlled. google.com

Copolymers of related N-vinylamides have been synthesized with various partners, demonstrating the broad applicability of this class of monomers. google.comresearchgate.net For instance, copolymers of N-vinylacetamide or N-methyl-N-vinylacetamide have been prepared with N-ethylenimine, resulting in copolymers with high charge density and reactivity, suitable for applications in coatings, adhesives, and water treatment. google.com Similarly, copolymerization with monomers like vinyl acetate (B1210297) or acrylic acid has been investigated to create new materials. researchgate.netresearchgate.net Incorporating N-ethyl-N-vinylacetamide into such polymer chains would predictably modify the final properties, for example, by enhancing solubility in certain organic solvents or altering the polymer's lower critical solution temperature (LCST).

Table 1: Potential Comonomers for Copolymerization and Resulting Properties

| Comonomer Class | Example Monomers | Potential Property Modifications |

| Acrylates | Methyl acrylate, 2-hydroxyethyl acrylate | Adhesion, flexibility, hydrophilicity |

| Acrylamides | Acrylamide, N-isopropylacrylamide | Thermo-sensitivity (LCST), hydrophilicity |

| Vinyl Esters | Vinyl acetate | Hydrolytic potential, solubility |

| Vinyl Imidazoles | 1-vinylimidazole | pH-responsiveness, metal-chelating ability |

| Ethylenimines | N-ethylenimine | High cationic charge density, reactivity |

Synthesis of Functionalized Polymers via Vinyl Amide Units (e.g., cross-linking)

The amide group within the repeating units of a polymer containing N-ethyl-N-vinylacetamide serves as a handle for post-polymerization modification, including the introduction of cross-links. Cross-linking transforms soluble polymer chains into a three-dimensional network, which can result in the formation of hydrogels or insoluble films with enhanced mechanical stability and solvent resistance. nih.govyoutube.com

Functionalization can be achieved by reacting the amide group, though a more common strategy involves copolymerizing the vinyl amide with a monomer that contains a cross-linkable group. For instance, new water-swellable microgels have been prepared using N-vinylformamide and a cross-linker, 2-(N-vinylformamido)ethyl ether. nih.gov A similar approach could be employed with N-ethyl-N-vinylacetamide, where a bifunctional monomer is included during polymerization to create a covalently cross-linked network. Radiation can also be used to induce cross-linking in films made from copolymers containing vinyl amide units. nih.gov This process increases the gel fraction and reduces the swelling capacity of the polymer mesh. nih.gov

Utility in Organic Synthesis as a Precursor for Novel Chemical Entities

Beyond polymer science, Acetamide, N-ethyl-N-vinyl- serves as a valuable starting material in organic synthesis due to its two distinct reactive sites: the vinyl group and the amide functionality.

Derivatization Strategies of the Vinyl Group

The carbon-carbon double bond of the vinyl group is susceptible to a variety of chemical transformations common to alkenes. These reactions allow for the introduction of diverse functional groups, leading to the synthesis of novel small molecules.

Key Derivatization Reactions:

Electrophilic Addition: The vinyl group can react with electrophiles. For example, the addition of halogens (e.g., Br₂) would yield a dihalogenated derivative, while reaction with hydrogen halides (e.g., HBr) would result in a haloethyl-substituted acetamide.

Hydration/Alkoxylation: In the presence of an acid catalyst, water or alcohols can add across the double bond, yielding hydroxylated or ether-linked derivatives, respectively. The addition of methanol (B129727) and water to vinyl substituents has been noted as a potential side reaction in other chemical contexts. nih.gov

Reduction: The vinyl group can be selectively hydrogenated to an ethyl group using standard catalytic hydrogenation methods (e.g., H₂ with a Pd, Pt, or Ni catalyst), converting Acetamide, N-ethyl-N-vinyl- into its saturated analog, N,N-diethylacetamide.

Cycloaddition: The vinyl group can participate in cycloaddition reactions, such as Diels-Alder reactions, if a suitable diene is present, leading to the formation of cyclic structures.

Functionalization of the Amide Nitrogen and its Derivatives

The amide moiety offers another site for chemical modification, with hydrolysis being one of the most significant transformations. The acid-catalyzed hydrolysis of the acetamide group is a well-established route for generating amine functionalities. researchgate.net

This strategy is particularly powerful when applied to polymers. For example, the acid hydrolysis of poly(N-vinylacetamide) or its copolymers is a practical method to produce poly(vinylamine hydrochloride). researchgate.netgoogle.com This reaction proceeds under relatively mild conditions (e.g., 3N HCl at 100°C) and can achieve almost quantitative yields. researchgate.net Similarly, the hydrolysis of Poly(N-ethyl-N-vinylacetamide) would yield poly(N-ethylvinylamine), a cationic polyelectrolyte with applications in areas such as gene delivery, water purification, and as a functional coating. This transformation effectively converts a neutral, water-soluble polymer into a charged polymer with distinct solution properties and functionalities.

Limited Scientific Literature Available for Acetamide, N-ethyl-N-vinyl-

Following a comprehensive search for the chemical compound "Acetamide, N-ethyl-N-vinyl-," it has been determined that there is a significant scarcity of detailed scientific literature available to construct a thorough and informative article based on the requested outline. While the existence of the compound has been confirmed, with the Chemical Abstracts Service (CAS) Registry Number 3195-79-7, publicly accessible research on its specific applications and advanced chemical transformations is limited. chemdict.comcas.org

The compound is identified by several synonyms, including N-ethyl-N-vinylacetamide and N-Ethenyl-N-ethylacetamide. cas.org Limited physical property data is available, with one source citing a boiling point of 69 °C at a pressure of 18 Torr. cas.org

Mentions of "Acetamide, N-ethyl-N-vinyl-" in scientific and patent literature are sparse. Existing references primarily allude to its potential use as a monomer in copolymerization processes. For instance, patents discuss its inclusion in the synthesis of polymers for applications such as paper whitening and as a wet strength resin. i.moscowgoogle.com Another reference points to its copolymerization with vinyl propionate. researchgate.net

A study identifying chemical compounds in a sponge-derived fungus, Aspergillus sydowii, reported the presence of N-Ethyl,N-vinylacetamide in the alcoholic extracts of the fungal mycelia. globalresearchonline.net However, this study does not elaborate on the compound's specific role or properties.

Intermediates in Specialized Chemical Processes and Fine Chemical Production:While its role as a monomer is noted, there is no detailed information on its use as an intermediate in the production of fine chemicals or in other specialized chemical processes.

Due to the absence of sufficient detailed research findings and data, it is not possible to generate a comprehensive article that strictly adheres to the provided outline without resorting to speculation or including information on related but distinct compounds, which would violate the user's explicit instructions.

Advanced Analytical Methodologies for Characterization and Quality Control of Acetamide, N Ethyl N Vinyl

Chromatographic Techniques for Separation, Purity Assessment, and Reaction Monitoring

Chromatography is a cornerstone of analytical chemistry, providing powerful methods for separating complex mixtures. In the context of Acetamide (B32628), N-ethyl-N-vinyl-, both gas and liquid chromatography are indispensable for quality control and research.

Gas Chromatography (GC) with Advanced Detection Systems (e.g., GC-FID, GC-MS)

Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds like Acetamide, N-ethyl-N-vinyl-. When paired with sophisticated detectors, it offers both quantitative and qualitative insights.

Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust method for determining the purity of Acetamide, N-ethyl-N-vinyl-. The FID detector exhibits a linear response to the mass of carbon atoms, making it highly reliable for quantifying the monomer's concentration. This is a critical step in the quality assurance of the starting material prior to its use in polymerization.

For definitive identification of the monomer and any potential impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice. This hyphenated method combines the separation power of GC with the structural elucidation capabilities of MS. The mass spectrum of a compound serves as a unique chemical fingerprint, allowing for the unambiguous identification of Acetamide, N-ethyl-N-vinyl- and the characterization of any byproducts or residual reactants.

Table 1: Illustrative GC Parameters for the Analysis of Acetamide, N-ethyl-N-vinyl-

| Parameter | Setting |

|---|---|

| Column | Capillary column (e.g., HP-5MS) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 50 °C, ramped to 280 °C |

| Carrier Gas | Helium |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| MS Ionization Mode | Electron Ionization (EI) |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Polymer Characterization (e.g., GPC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of compounds that are not amenable to GC, such as non-volatile substances or thermally sensitive polymers.

Reversed-phase HPLC equipped with an ultraviolet (UV) detector is a common method for the quantitative analysis of Acetamide, N-ethyl-N-vinyl-. This setup allows for the separation and quantification of the monomer, providing a means to track its consumption during a polymerization reaction.

Gel Permeation Chromatography (GPC), a specialized form of HPLC, is essential for the characterization of polymers derived from Acetamide, N-ethyl-N-vinyl-. GPC separates molecules based on their size in solution, which allows for the determination of key polymer properties such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI). These parameters are fundamental to understanding the physical and mechanical properties of the resulting polymer.

Table 2: Typical GPC Conditions for the Analysis of Poly(N-ethyl-N-vinylacetamide)

| Parameter | Condition |

|---|---|

| Mobile Phase | Tetrahydrofuran (THF) or Dimethylformamide (DMF) |

| Columns | A series of cross-linked polystyrene-divinylbenzene columns |

| Detector | Refractive Index (RI) or Ultraviolet (UV) |

| Calibration Standards | Polystyrene or Poly(methyl methacrylate) |

Hyphenated Techniques for Comprehensive Sample Analysis (e.g., GC-IR, LC-NMR)

Hyphenated techniques, which couple a separation method with a spectroscopic technique, provide a more comprehensive analysis of a sample in a single run.

Gas Chromatography-Infrared Spectroscopy (GC-IR) links the separation power of GC with the functional group identification capabilities of Infrared (IR) spectroscopy. As individual components elute from the GC column, their IR spectrum is recorded, which can aid in the identification of unknown impurities or in distinguishing between isomers of Acetamide, N-ethyl-N-vinyl-.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a formidable tool for the detailed structural analysis of complex mixtures. The eluent from the HPLC column is directed into an NMR spectrometer, allowing for the acquisition of high-resolution NMR spectra of the separated components. This can provide invaluable structural information on the monomer, the resulting polymer, and any reaction intermediates, leading to a deeper understanding of the polymerization process.

In-situ and Operando Spectroscopic Techniques for Real-time Reaction Monitoring

To gain a dynamic understanding of reaction kinetics and mechanisms, in-situ and operando spectroscopic techniques are employed to monitor reactions in real-time.

In-situ spectroscopy, such as Fourier-Transform Infrared (FTIR) or Raman spectroscopy, allows for the direct monitoring of a reaction as it occurs. By placing a probe directly into the reaction vessel, the characteristic spectral signatures of the reactants and products can be observed. For the polymerization of Acetamide, N-ethyl-N-vinyl-, one can monitor the decrease in the intensity of the vinyl group's vibrational bands to track the rate of monomer consumption.

Operando spectroscopy is an advanced form of in-situ analysis where spectroscopic measurements are performed simultaneously with the measurement of other process parameters. For instance, an operando study of Acetamide, N-ethyl-N-vinyl- polymerization might involve collecting real-time FTIR spectra while also recording the temperature and pressure of the reaction. This correlative approach provides a holistic view of the reaction, facilitating process optimization and a more profound understanding of the underlying chemistry.

Table 3: Application of Real-time Spectroscopic Techniques in the Polymerization of Acetamide, N-ethyl-N-vinyl-

| Technique | Monitored Parameter | Information Gained |

|---|---|---|

| In-situ FTIR | Disappearance of the monomer's C=C stretching vibration | Reaction kinetics, monomer conversion |

| In-situ Raman | Changes in the vibrational modes of the monomer and polymer | Reaction progress, structural evolution |

| Operando Spectroscopy | Correlation of spectroscopic data with process parameters (e.g., temperature, pressure) | Structure-activity relationships, process optimization |

Future Directions and Emerging Research Avenues for Acetamide, N Ethyl N Vinyl

Development of Novel and Highly Efficient Synthetic Routes with Enhanced Atom Economy and Sustainability

The traditional synthesis of N-vinyl amides often involves multi-step procedures that may lack efficiency and sustainability. Future research is increasingly directed towards developing greener, more atom-economical synthetic pathways. One promising, albeit unexpected, avenue is the direct synthesis of N-vinyl amides from aldehydes. usp.ac.fj This process is theorized to proceed through an unusual [3+2] azide-enolate cycloaddition, involving a vinyl azide (B81097) generated in situ. usp.ac.fj Such a method could significantly improve atom economy and reduce waste compared to conventional routes.

Further research is anticipated to focus on:

Catalytic Direct Vinylation: Exploring transition-metal or organocatalyzed direct C-H vinylation of N-ethylacetamide. This would eliminate the need for pre-functionalized starting materials, representing a significant step towards ideal synthesis.

Bio-based Feedstocks: Investigating the synthesis of Acetamide (B32628), N-ethyl-N-vinyl- from renewable resources. As sustainability becomes a greater focus in chemical manufacturing, deriving the ethyl and acetyl components from bio-ethanol and acetic acid produced via fermentation would be a key objective. solubilityofthings.com

Flow Chemistry: Implementing continuous flow reactors for the synthesis of N-ethyl-N-vinylacetamide. Flow chemistry offers benefits such as improved safety, scalability, and precise control over reaction parameters, which can lead to higher yields and purity.

Exploration of Untapped Reactivity Profiles and Stereoselective Transformations

The vinyl group in Acetamide, N-ethyl-N-vinyl- is a versatile functional handle for a variety of chemical transformations. While its use in polymerization is known, its potential in more complex organic synthesis remains an area ripe for exploration.

Recent advances in iron-catalyzed dicarbofunctionalization of alkenes have been extended to N-vinyl amides. rsc.orgrsc.org For instance, an iron-catalyzed three-component reaction involving N-vinyl amides, fluoroalkyl halides, and aryl Grignard reagents was reported in 2023. rsc.orgrsc.org This highlights the potential for developing multi-component reactions that can rapidly build molecular complexity from simple precursors.

Future research will likely pursue:

Asymmetric Transformations: Developing enantioselective or diastereoselective reactions using the N-vinyl amide moiety. The amide group can act as a coordinating or directing group, enabling stereocontrol in reactions like hydroformylation, hydrogenation, or cycloadditions. The use of chiral catalysts or auxiliaries could provide access to optically active compounds.

Radical Chemistry: Investigating the participation of N-ethyl-N-vinylacetamide in radical-mediated processes. Mechanistic studies involving single-electron transfer to generate alkyl radicals that subsequently add to vinyl groups suggest pathways for cascade-cross-coupling reactions. rsc.orgrsc.org

Cycloaddition Reactions: Beyond the [3+2] cycloaddition mentioned for its synthesis, exploring its role as a dienophile or dipolarophile in [4+2] and [3+2] cycloadditions to construct complex heterocyclic scaffolds relevant to medicinal chemistry.

Design and Synthesis of Advanced Functional Materials Utilizing N-Ethyl-N-Vinylacetamido Polymers and Copolymers

Polymers and copolymers derived from N-vinyl amides are of interest for various applications due to their properties, which can include hydrophilicity and low toxicity compared to acrylamides. acs.orggoogle.com While Acetamide, N-ethyl-N-vinyl- has been listed as a potential monomer for hydrogels and coatings, its polymerization can be challenging. google.comalltheclaims.com One study reported that N-Ethyl-N-vinylacetamide did not polymerize via free-radical polymerization, attributing this to steric hindrance from the ethyl group linked to the nitrogen atom. acs.org This presents a significant research challenge.

Table 1: Radical Polymerization of N-Vinylamides

| Monomer | Polymerization Status | Reported Reason |

| N-vinylformamide (NVF) | Polymerized | - |

| N-vinylacetamide (NVA) | Polymerized | - |

| N-ethyl-N-vinylformamide (NEF) | Polymerized | - |

| N-methyl-N-vinylacetamide (PNMA) | Polymerized | - |

| N-Ethyl-N-vinylacetamide | Not Polymerized | Steric Hindrance acs.org |

Future research must therefore focus on:

Controlled Polymerization Techniques: Overcoming the steric hindrance issue by employing advanced polymerization methods such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP). These techniques offer better control over polymer architecture and may enable the synthesis of well-defined homopolymers and copolymers of N-ethyl-N-vinylacetamide. mdpi.comresearchgate.net

Copolymerization: Focusing on the copolymerization of N-ethyl-N-vinylacetamide with other vinyl monomers. researchgate.net This can be a strategy to incorporate its specific properties into a larger polymer structure while overcoming homopolymerization difficulties. The resulting copolymers could be tailored for specific applications, such as in coatings for paper or as internal wetting agents in silicone hydrogel contact lenses. google.comgoogle.com

Functional Materials: Synthesizing copolymers for specific functional applications. For example, incorporating N-ethyl-N-vinylacetamide into polymers used for producing metal nanoparticles, where the polymer matrix can control particle size and dispersity. google.comgoogle.com

Integration with Machine Learning and AI for Accelerated Discovery in N-Vinyl Amide Chemistry

The complexity of reaction optimization and polymer design makes N-vinyl amide chemistry an ideal field for the application of machine learning (ML) and artificial intelligence (AI).

Emerging applications include:

Retrosynthesis Planning: Utilizing AI tools like AiZynthFinder or "Ring Breaker" for retrosynthetic analysis. acs.org These neural network-driven platforms can predict synthetic routes to complex molecules, including those containing N-vinyl amide functionalities, by learning from vast reaction databases. acs.org

Reaction Optimization: Employing ML algorithms to optimize reaction conditions for the synthesis and transformation of N-ethyl-N-vinylacetamide. By analyzing data from a limited set of experiments, ML models can predict the optimal temperature, catalyst loading, and solvent for maximizing yield and selectivity, accelerating the development of novel synthetic routes. rsc.orgrsc.org